molecular formula C16H17N3O2S B11033521 N-[3-(furan-2-yl)propyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide

N-[3-(furan-2-yl)propyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11033521
M. Wt: 315.4 g/mol
InChI Key: ADNXJNLKULDDLB-UHFFFAOYSA-N
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Description

N~4~-[3-(2-FURYL)PROPYL]-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyrrole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(2-FURYL)PROPYL]-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts to speed up the reaction and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(2-FURYL)PROPYL]-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N~4~-[3-(2-FURYL)PROPYL]-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[3-(2-FURYL)PROPYL]-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3-(2-FURYL)PROPYL]-5-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to the combination of its thiazole, pyrrole, and furan rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-[3-(furan-2-yl)propyl]-5-methyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H17N3O2S/c1-12-14(18-16(22-12)19-9-2-3-10-19)15(20)17-8-4-6-13-7-5-11-21-13/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,20)

InChI Key

ADNXJNLKULDDLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2C=CC=C2)C(=O)NCCCC3=CC=CO3

Origin of Product

United States

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